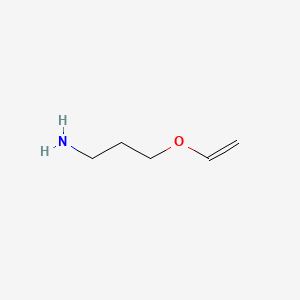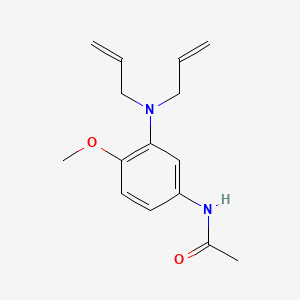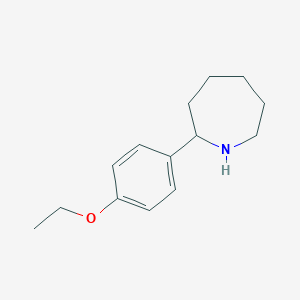
2-(4-Ethoxyphenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)azepane is a compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of azepane-based compounds, such as 2-(4-Ethoxyphenyl)azepane, is based on different synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring continues to be a challenge for synthetic organic chemists due to its significant relevance in various biological activities .Molecular Structure Analysis
The molecular structure of 2-(4-Ethoxyphenyl)azepane consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .Chemical Reactions Analysis
The synthesis of the azepane ring, a key component of 2-(4-Ethoxyphenyl)azepane, involves various synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Hydroxylated Unsaturated Azepanes Synthesis : A convenient method for constructing dihydroxylated unsaturated azepanes with ethoxycarbonyl or cyano groups at C-2 has been developed, originating from a pent-4-enal synthon derived from d-xylose. This process involves conjugate addition and ring-closing metathesis (RCM) as key steps, highlighting the synthetic utility of azepanes in organic chemistry (Goumain et al., 2012).
- Azepane Ionic Liquids : Azepane has been utilized to synthesize a new family of room-temperature ionic liquids. These substances, derived from azepane and various bromoalkanes or bromoalkoxyalkanes, exhibit promising properties for applications in green chemistry and material science due to their low viscosities and high conductivities (Belhocine et al., 2011).
Pharmacological Applications
- Protein Kinase B (PKB) Inhibitors : Novel azepane derivatives have been prepared and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), demonstrating the potential of azepane scaffolds in the development of new therapeutic agents. These compounds showed significant in vitro inhibitory activity, with modifications leading to improved plasma stability and high activity, indicating their utility in drug discovery efforts (Breitenlechner et al., 2004).
- Histamine H3 Receptor Ligands : Biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and evaluated for their binding properties at the human histamine H3 receptor, with several compounds showing high affinity and potential as antagonists. These findings underscore the pharmaceutical relevance of azepane derivatives in the development of new treatments for disorders related to the histamine H3 receptor (Łażewska et al., 2017).
Material Science and Chemical Analysis
- Ionic Liquids and Electrochemical Applications : Azepanium ionic liquids, synthesized from azepane, show extremely wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes. Their synthesis and properties are tailored for specific applications, indicating the versatility of azepane derivatives in material science (Belhocine et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRUUPDPAVQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxyphenyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

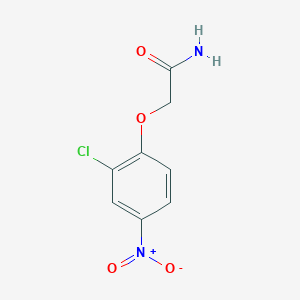
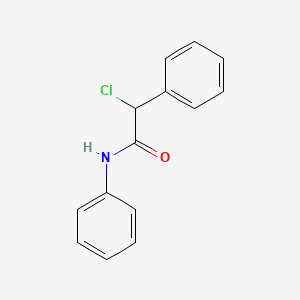
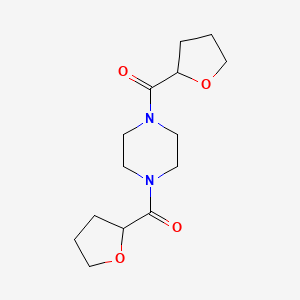
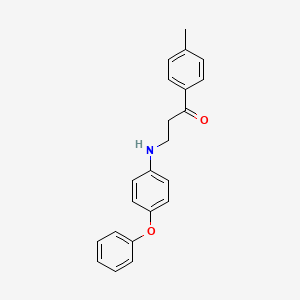
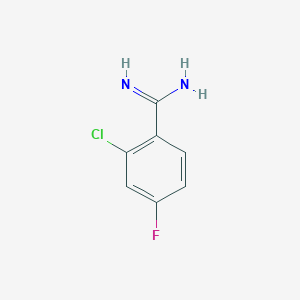
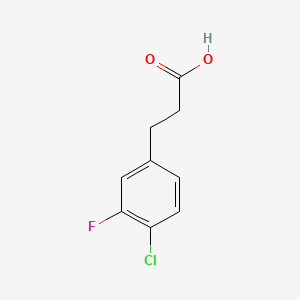
![N-[(3,4-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1352212.png)
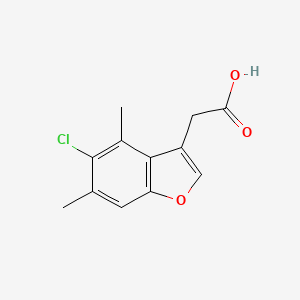
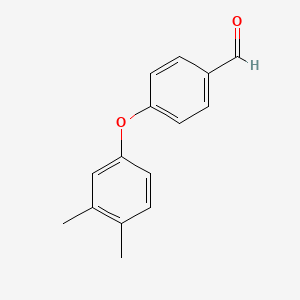

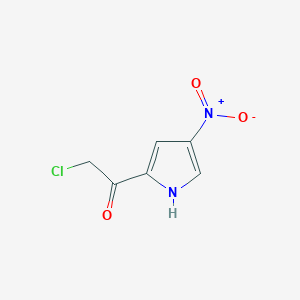
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)
